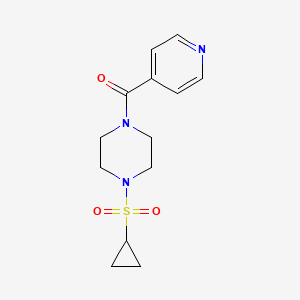
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-4-yl)methanone, also known as CSPM, is a small molecule drug compound that has been gaining attention in scientific research due to its potential therapeutic applications. CSPM is a member of the piperazine family of compounds and has been shown to have a variety of effects on the biochemical and physiological processes of living organisms. In
作用機序
The exact mechanism of action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-4-yl)methanone is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-4-yl)methanone in lab experiments is its relatively low toxicity. Additionally, it has been shown to have a wide range of effects on the biochemical and physiological processes of living organisms, making it a versatile tool for research. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-4-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system. Finally, there is potential for the development of new analogs of this compound with improved properties for use in research and potential therapeutic applications.
合成法
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-4-yl)methanone involves a multi-step process that begins with the reaction of pyridine-4-carboxaldehyde with cyclopropylsulfonyl chloride in the presence of a base. This reaction produces the intermediate 4-(cyclopropylsulfonyl)pyridine, which is then reacted with piperazine in the presence of a coupling agent to form this compound. The final product is obtained through purification using column chromatography.
科学的研究の応用
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(11-3-5-14-6-4-11)15-7-9-16(10-8-15)20(18,19)12-1-2-12/h3-6,12H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXDESLXMUVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

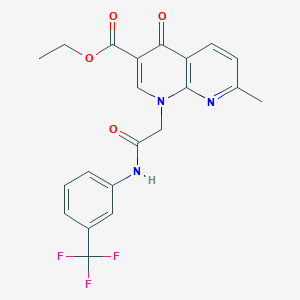
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2901710.png)

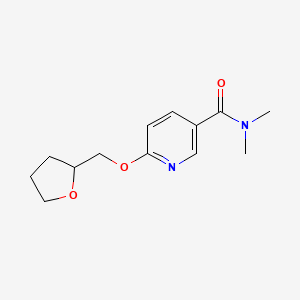

![5-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2901718.png)
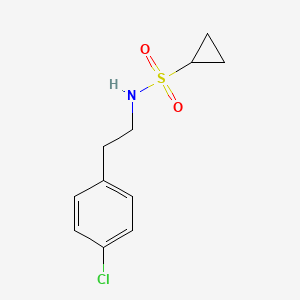
![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2901720.png)
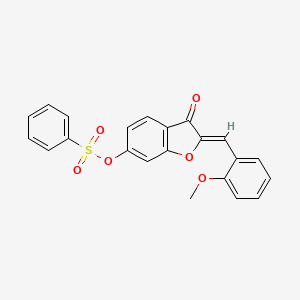
![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2901723.png)
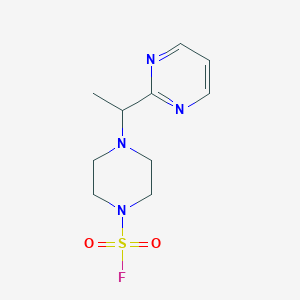
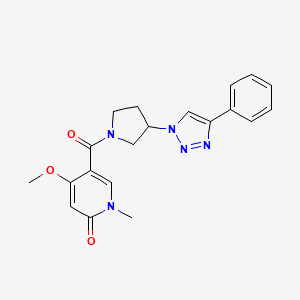
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2901730.png)
![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)